2-Methylbutanoic acid

Overview

Description

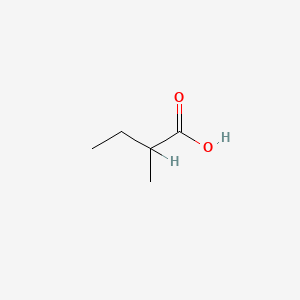

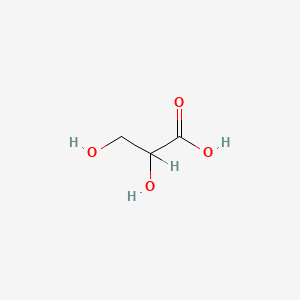

2-methylbutyric acid is a methylbutyric acid comprising a butyric acid core carrying a 2-methyl substituent. Produced from amino acid leucine during nutrient starvation in bacteria. It has a role as a bacterial metabolite and a human metabolite. It is a conjugate acid of a 2-methylbutyrate.

Carbopol 974P is a highly carboxylated polymer composed of lightly cross-linked polyacrylic acid with a broad-spectrum mechanism based on acidification of pathogens. It was under development by ReProtect LLC. It is a gel that may help both block the spread of sexually transmitted diseases and reduce unwanted pregnancies. The compound, known as BufferGel, was in advanced clinical trials for its ability to prevent pregnancy, but was discontinued.

2-Methylbutanoic acid is a natural product found in Francisella tularensis, Angelica gigas, and other organisms with data available.

2-Methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It is classified as a short-chain fatty acid

Mode of Action

It is known that the compound and its enantiomers react as typical carboxylic acids . They can form amide, ester, anhydride, and chloride derivatives .

Biochemical Pathways

This compound is produced from the amino acid leucine during nutrient starvation in bacteria . .

Pharmacokinetics

It is known that the compound is a clear colorless liquid with a density of 094 g/cm³ at 20 °C .

Result of Action

It is known that the compound exists in two enantiomeric forms, ®- and (s)-2-methylbutanoic acid . ®-2-methylbutanoic acid occurs naturally in cocoa beans and (S)-2-methylbutanoic occurs in many fruits such as apples and apricots .

Action Environment

It is known that the compound has a melting point of -90 °c and a boiling point of 176 °c . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by temperature.

Biochemical Analysis

Biochemical Properties

These are fatty acids with an acyl chain that has a methyl branch . The compound and its enantiomers react as typical carboxylic acids, forming amide, ester, anhydride, and chloride derivatives .

Molecular Mechanism

The molecular mechanism of 2-Methylbutanoic acid is not well established. It is known that the compound and its enantiomers can form various derivatives through typical carboxylic acid reactions .

Metabolic Pathways

This compound is produced from the amino acid leucine during nutrient starvation in bacteria

Properties

IUPAC Name |

2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

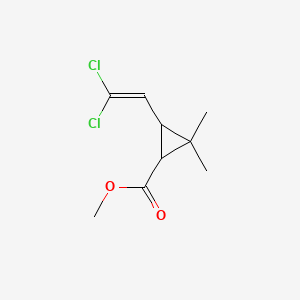

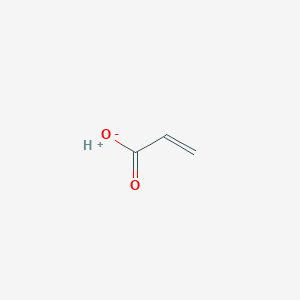

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021621 | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.936 | |

| Record name | 2-Methylbutyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |

| Record name | 2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 934 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbopol 974P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05384 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmethylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylbutyric acid?

A1: 2-Methylbutyric acid has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Q2: Are there spectroscopic techniques used to characterize 2-methylbutyric acid?

A2: Yes, researchers commonly utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ] and Nuclear Magnetic Resonance (NMR) [, ] to identify and quantify 2-methylbutyric acid in various matrices.

Q3: What is the natural source of 2-methylbutyric acid?

A3: 2-Methylbutyric acid is naturally found in various fermented foods and beverages. [, ]

Q4: How is 2-methylbutyric acid biosynthesized?

A4: 2-Methylbutyric acid is produced through the degradation of the amino acid L-isoleucine via the Ehrlich pathway, which involves enzymatic deamination, decarboxylation, and reduction. []

Q5: What is the role of branched-chain 2-oxo acid dehydrogenase in the production of 2-methylbutyric acid?

A5: In microorganisms like Streptomyces avermitilis, branched-chain 2-oxo acid dehydrogenase is crucial for providing isobutyric acid and S-2-methylbutyric acid, precursors for the biosynthesis of avermectins. These avermectins incorporate either isobutyric or S-2-methylbutyric acid into their structures. [, ] A mutant strain lacking this enzyme required supplementation with these acids to produce avermectins. [, ]

Q6: How is 2-methylbutyric acid metabolized in the human body?

A6: While specific details on human metabolism are limited in the provided research, studies show that in rats, 2-methylbutyric acid is primarily metabolized into 2-methyl-2,3-butanediol and its glucuronide. []

Q7: How does 2-methylbutyric acid affect the growth of fungi?

A7: Studies with Penicillium expansum demonstrated that 2-methylbutyric acid, particularly at higher concentrations, promotes patulin production while inhibiting the fungus's growth. []

Q8: What is the impact of 2-methylbutyric acid on the root-knot nematode?

A8: Research has shown that 2-methylbutyric acid exhibits nematicidal activity against root-knot nematodes. It effectively inhibits egg hatchability and increases the mortality rate of second-stage juveniles in a dose-dependent manner. []

Q9: Does 2-methylbutyric acid have any impact on plant growth?

A9: Yes, studies have shown that the application of Bacillus pumilus L1, a bacterium that produces 2-methylbutyric acid, can promote cucumber plant growth, potentially acting as a biofertilizer. []

Q10: Can 2-methylbutyric acid be used as a chiral building block?

A10: Yes, (S)-2-methylbutyric acid serves as a chiral starting material in synthesizing optically active thiazole derivatives. [] Researchers achieved this by preparing s-butyl diazomethyl ketone from (S)-2-methylbutyric acid and then utilizing it to obtain optically active 4-s-butylthiazole and 2-amino-4-s-butylthiazole. []

Q11: What is the role of 2-methylbutyric acid in the production of flavored compounds?

A12: 2-Methylbutyric acid is a precursor to ethyl 2-methylbutanoate, a significant aroma compound contributing to apple and strawberry flavors. [] Enzymatic methods using lipases are being explored for the stereoselective synthesis of this ester. [, ]

Q12: How does 2-methylbutyric acid contribute to the aroma of certain beverages?

A13: In cashew apple nectar, 2-methylbutyric acid contributes to its characteristic warm, fruity, tropical, and sweaty aroma profile. [, ] Similarly, it plays a crucial role in developing the characteristic aroma of Polish mead. []

Q13: What is the significance of the chirality of 2-methylbutyric acid?

A13: 2-Methylbutyric acid exists as two enantiomers due to the chiral center at carbon number 2. These enantiomers can exhibit different biological activities and applications.

Q14: How can the enantiomers of 2-methylbutyric acid be separated and analyzed?

A15: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [] are commonly employed techniques for separating and analyzing the enantiomers of 2-methylbutyric acid. These methods often involve derivatization with chiral reagents to form diastereomers, allowing for separation on achiral stationary phases.

Q15: What is the enantiomeric distribution of 2-methylbutyric acid derivatives in fermented foods?

A16: Analysis of fermented foods revealed that 2-methylbutanol, a downstream product of 2-methylbutyric acid in the Ehrlich pathway, primarily exists as the (S)-enantiomer. Intriguingly, 2-methylbutanal exhibited a near 1:1 ratio of (S)- and (R)-enantiomers. [] These findings suggest more complex mechanisms in the Ehrlich pathway than previously understood.

Q16: Which microorganisms are known to produce 2-methylbutyric acid?

A17: Several species within the Lactobacillus genus [, ] are known to produce 2-methylbutyric acid, particularly under stress conditions like low pH during sourdough fermentation. []

Q17: How does acid stress affect 2-methylbutyric acid production in Lactobacillus sanfranciscensis?

A18: Under acidic conditions (pH 3.6), Lactobacillus sanfranciscensis LSCE1 exhibits a metabolic shift, producing more 2-methylbutyric acid. [] This overproduction is attributed to leucine catabolism, potentially offering an alternative energy source during carbon starvation and contributing to sourdough's characteristic aroma. []

Q18: What is the role of 2-methylbutyric acid in the interaction between Bacillus spp. and Magnaporthe oryzae Triticum (MoT)?

A19: Volatile organic compounds (VOCs) emitted by Bacillus spp., including 2-methylbutyric acid, demonstrate suppressive effects on MoT, the causal agent of wheat blast. [] This suppression is evident in reduced mycelial growth, sporulation, and lesion development on wheat leaves. []

Q19: How can 2-methylbutyric acid be synthesized chemically?

A20: One method involves the oxidative conversion of 2-methylbutanol to 2-methylbutyric acid using bacteria like Gluconobacter roseus. [] This bacterium exhibits enantioselectivity, preferentially converting (R)-2-methylbutanol to (R)-2-methylbutyric acid. []

Q20: What is the role of 2-methylbutyric acid in the Koch reaction?

A21: In the Koch synthesis of pivalic acid, 2-methylbutyric acid can form as a byproduct when using isobutanol as a starting material. [, ] The presence of pivalic acid and isobutanol can influence the reaction kinetics and selectivity. [, ]

Q21: Can 2-methylbutyric acid be used in pharmaceutical formulations?

A22: Research shows that 2-methylbutyric acid can act as a liquid co-former in developing solid forms of pharmaceutical compounds like ivacaftor. [] This approach enhances the stability and processability of the drug while maintaining its bioavailability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B3427557.png)